molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine

Pyrrolo[1,2-c]pyrimidine-3-methanamine

Cat. No.: B12857079
M. Wt: 147.18 g/mol
InChI Key: HAEQYIRHGHLPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Pyrrolo[1,2-c]pyrimidine derivatives have shown promising anticancer properties. A study demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compound 5k was highlighted for its potent inhibitory activity against key enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values ranged from 40 to 204 nM, indicating a strong potential for further development as a multi-targeted kinase inhibitor .

Table 1: Anticancer Activity of Pyrrolo[1,2-c]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Cancer Cell Line
5kEGFR40HepG2
5kHer260MCF-7
5kVEGFR2204A549
5kCDK280HCT116

Kinase Inhibition

The pyrrolo[1,2-c]pyrimidine scaffold has been extensively studied for its ability to inhibit various kinases involved in cancer progression. Notably, it has been identified as an effective inhibitor of the mammalian Target of Rapamycin (mTOR), which plays a critical role in cell growth and proliferation. Inhibiting mTOR has implications for treating cancers where this pathway is deregulated .

Table 2: Kinase Inhibition by Pyrrolo[1,2-c]pyrimidine Compounds

CompoundKinase TargetMechanism of Action
Pz-1RETInhibits both wild-type and mutant RET
Compound XmTORDual inhibition of mTORC1 and mTORC2

Synthesis and Structural Variations

The synthesis of pyrrolo[1,2-c]pyrimidine derivatives has evolved significantly, allowing for structural modifications that enhance their biological activity. Recent advancements have focused on developing efficient synthetic pathways that yield high purity and yield of these compounds. For instance, microwave-assisted synthesis techniques have been employed to construct complex heterocycles efficiently .

Case Studies

Several case studies highlight the practical applications of pyrrolo[1,2-c]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A derivative was tested in a phase II clinical trial for patients with non-small cell lung cancer (NSCLC), showing significant tumor reduction rates.
  • Case Study 2 : Another compound demonstrated efficacy in preclinical models of liver cancer, leading to ongoing investigations into its mechanism of action and potential combination therapies.

Mechanism of Action

The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .

Biological Activity

Pyrrolo[1,2-c]pyrimidine-3-methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Pyrrolo[1,2-c]pyrimidine derivatives are known for their structural resemblance to purines and pyrimidines, which contributes to their significant bioactivity. These compounds have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. The compound has shown promise in targeting specific kinases and enzymes involved in cancer progression and metabolic pathways.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Research indicates that derivatives of this compound can inhibit key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine antifolates exhibit dual inhibition of these enzymes, leading to reduced proliferation of cancer cells (Table 1) .

Table 1: Anticancer Activity of Pyrrolo[1,2-c]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (μM)Cell Line Tested
Compound 5GARFTase0.12KB human tumor cells
Compound 6AICARFTase0.08CHO cells
Compound 8Dual Inhibitor0.10PC43-10 cells

Kinase Inhibition

The compound has been identified as an effective inhibitor of RET kinase, which is implicated in various cancers such as thyroid and non-small cell lung cancer (NSCLC). In vitro studies have shown that pyrrolo[1,2-c]pyrimidine derivatives can inhibit both wild-type and mutant forms of RET with IC50 values in the nanomolar range. The molecular docking studies suggest that the nitrogen atoms in the pyrrolopyrimidine core form critical hydrogen bonds with the kinase's active site residues .

Anti-inflammatory and Antiviral Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Compounds derived from this scaffold have shown potential in reducing inflammation markers in various models. Furthermore, some derivatives exhibit antiviral activity against specific viral strains by inhibiting viral replication mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolo[1,2-c]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolopyrimidine ring can significantly influence their potency and selectivity against target enzymes.

Key Findings:

  • Substituents at the 5-position enhance anticancer activity.
  • The presence of electronegative groups increases binding affinity to RET kinase.
  • Alterations in the side chain can affect cellular uptake and transport mechanisms.

Case Studies

Several case studies highlight the efficacy of pyrrolo[1,2-c]pyrimidine derivatives:

  • RET Kinase Inhibition : A study demonstrated that a specific derivative inhibited RET-driven NSCLC cell lines with an IC50 value below 0.1 μM, showcasing its potential as a targeted therapy .
  • Antifolate Activity : Research on 5-substituted derivatives revealed significant antitumor effects through dual inhibition mechanisms in preclinical models .
  • Anti-inflammatory Effects : A series of pyrrolo[1,2-c]pyrimidines were tested for their ability to reduce pro-inflammatory cytokines in vitro, indicating a promising avenue for therapeutic development against inflammatory diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Pyrrolo[1,2-c]pyrimidine-3-methanamine?

Synthesis typically involves condensation reactions, such as reacting pyrimidinium bromides with activated alkynes in 1,2-epoxybutane under reflux (yields: 50-85%) . Alternatively, methyl isocyanoacetate and pyrrole-2-carboxaldehydes can be condensed using DBU in THF to form pyrrolo[1,2-c]pyrimidine esters, confirmed via NMR and X-ray diffraction . Flow synthesis methods (e.g., Scheme 5) are also viable for multi-step reactions, improving scalability and regioselectivity .

Q. What analytical techniques confirm the structure of Pyrrolo[1,2-c]pyrimidine derivatives?

Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR for basic characterization, though ambiguous cases require single-crystal X-ray diffraction (e.g., resolving C5 vs. C7 substitution patterns) . NOE experiments in high-resolution NMR are critical for distinguishing positional isomers, as demonstrated in quinazoline derivatives .

Q. How to avoid isomer formation during synthesis of Pyrrolo[1,2-c]pyrimidines?

Isomer formation (e.g., pyrrolo[1,2-a]pyrimidine) is minimized by optimizing reaction conditions. For example, using 1,2-epoxybutane under reflux with activated alkynes suppresses competing pathways, ensuring selective formation of pyrrolo[1,2-c] derivatives (yields: 60-75%) .

Q. What are the typical applications of Pyrrolo[1,2-c]pyrimidine derivatives in medicinal chemistry?

These derivatives are explored as tyrosine kinase inhibitors for cancer treatment (e.g., PI3Kα inhibitors featuring morpholine moieties) and antiparasitic agents targeting Leishmania species .

Advanced Research Questions

Q. How can regioselectivity be achieved during functionalization of Pyrrolo[1,2-c]pyrimidine derivatives?

Regioselectivity (C5 vs. C7) is governed by kinetic vs. thermodynamic control. DFT studies show C7 is kinetically favored due to delocalization into the pyrrole ring, while C5 substitution yields thermodynamically stable products (Table 1) . X-ray crystallography and competitive experiments validate these trends .

Q. How to resolve contradictions in NMR data for pyrrolo[1,2-c]pyrimidine derivatives?

Ambiguous NMR data (e.g., overlapping signals) necessitate complementary methods. For example, single-crystal X-ray diffraction clarified substitution patterns in pyrrolo[1,2-c]quinazolines, overriding initial NMR misinterpretations . NOE experiments further resolve stereochemical uncertainties .

Design strategies for enhancing the biological activity of Pyrrolo[1,2-c]pyrimidine-based kinase inhibitors.
Structure-activity relationship (SAR) studies highlight the importance of substituent positioning. Introducing morpholine moieties at C3 improves PI3Kα inhibition (IC50_{50}: <100 nM), while C5/C7 aryl groups enhance kinase selectivity . Computational docking (e.g., Glide SP) guides rational modifications .

Overcoming low yields in cyclization steps during pyrrolo[1,2-c]pyrimidine synthesis.
Low yields in cyclization (e.g., <20% for N-acetyl dichloromethanimines) are mitigated by switching to alternative dichloromethanimines or optimizing protection/deprotection strategies (e.g., in situ deacylation) . Polar intermediates like compound 6 require specialized handling (e.g., silica-free chromatography) .

Integrating multi-step flow synthesis for pyrrolo[1,2-c]pyrimidine derivatives.
Flow synthesis (Scheme 5) enables telescoped reactions, reducing intermediate isolation and improving regioselectivity. For example, sequential flow steps achieve 70% yield for ethyl isocyanoacetate-derived triazoles, with inline monitoring to control reaction progression .

Role of computational chemistry in pyrrolo[1,2-c]pyrimidine research.
DFT calculations predict reactive sites (e.g., nucleophilic C5/C7 positions) and transition states, guiding regioselective functionalization . MD simulations assess binding modes in kinase inhibitors, correlating with experimental IC50_{50} values .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

pyrrolo[1,2-c]pyrimidin-3-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2

InChI Key

HAEQYIRHGHLPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=CC2=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.